molecular formula C16H15ClN6O B3016979 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea CAS No. 1396845-38-7

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Cat. No. B3016979
CAS RN: 1396845-38-7
M. Wt: 342.79
InChI Key: XOSXKCTZRUWCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas and pyrimidinone derivatives are well-studied for their biological properties, including anticancer activities .

Synthesis Analysis

The synthesis of related diaryl urea derivatives often involves the use of computer-aided design to optimize interactions with biological targets. For example, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved and these compounds were evaluated for their antiproliferative activity against various cancer cell lines . Additionally, the use of reagents like N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been described for the efficient synthesis of pyrimidone and pyrimidine derivatives, which could be related to the synthesis pathway of the compound .

Molecular Structure Analysis

The molecular structure of diaryl ureas and pyrimidinone derivatives is crucial for their biological activity. The quadruple hydrogen bond array in 2-ureido-4[1H]-pyrimidinones, for example, is a key feature for their dimerization and stability, which could be relevant to the binding and biological activity of the compound . The structure-activity relationship (SAR) is also an important aspect of the molecular structure analysis, as seen in the design of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which showed potent activity against chronic myeloid leukemia (CML) .

Chemical Reactions Analysis

The chemical reactions involving diaryl ureas and pyrimidinone derivatives are diverse. The Biginelli reaction, for instance, is a method used to synthesize pyrimidone derivatives, which may be applicable to the synthesis of the compound . The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the urea linkage, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas and pyrimidinone derivatives, such as solubility, stability, and dimerization constants, are important for their biological function and pharmacokinetics. The dimerization constant and lifetime of 2-ureido-4[1H]-pyrimidinone dimers have been studied in detail, providing insights into the stability and potential interactions of similar compounds . The antiproliferative effects and inhibitory activities of these compounds against cancer cell lines are also influenced by their physical and chemical properties, as demonstrated by the IC50 values reported for various derivatives .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of novel pyrazole derivatives, including those related to the structure of 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, have been synthesized and evaluated for their antimicrobial and anticancer activities. The compounds displayed good to excellent antimicrobial activity, with some showing higher anticancer activity than the reference drug doxorubicin (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016). This suggests their potential as effective antimicrobial and anticancer agents.

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to discover new antibacterial agents. The precursor compounds were reacted with various active methylene compounds, producing pyran, pyridine, and pyridazine derivatives, among others. These newly synthesized compounds were tested for antibacterial activity, showing high activities and demonstrating their potential as new antibacterial agents (Azab, M. E., Youssef, M., & El‐Bordany, E. A., 2013).

Inhibition of Phytoene Desaturation

Substituted phenyltetrahydropyrimidinones, a class related to the chemical structure , have been identified as chlorosis-inducing preemergence herbicides that inhibit carotenoid biosynthesis at the phytoene desaturase step. Structure-activity investigations demonstrated the favorable substitutions for herbicidal activity, providing insights into designing more effective compounds for this application (Babczinski, P., Blunck, M., Sandmann, G., Shiokawa, K., & Yasui, K., 1995).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c1-10-7-11(2)23(22-10)15-18-8-12(9-19-15)20-16(24)21-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSXKCTZRUWCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.